tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Mechanism of Action
Target of Action
Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .
Result of Action
The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with hydrochloric acid. One common method includes the dropwise addition of 2-bromo-1-phenylethanone to a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate and diisopropylethylamine in dichloromethane, followed by stirring at room temperature for 16 hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibitors and receptor modulators.
Industry: Industrially, it is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale production processes .
Comparison with Similar Compounds
- 4-Amino-1-Boc-piperidine
- tert-Butyl 4-amino-1-piperidinecarboxylate
- 4-Amino-1-piperidinecarboxylic Acid tert-Butyl Ester
Uniqueness: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over reactivity is crucial .
Properties
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQZAJAQQKCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373197 | |
Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189819-75-8 | |
Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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